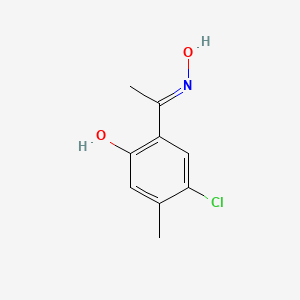
1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether is a fluorinated ether compound with the molecular formula C5H4ClF7O and a molecular weight of 248.526 g/mol . This compound is known for its unique chemical properties, including its high stability and low reactivity, making it a valuable substance in various industrial and scientific applications.
Vorbereitungsmethoden
The synthesis of 1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method includes the reaction of 1,1,2-trifluoroethanol with 2-chloroethyl-2,2,3,3-tetrafluoropropyl ether in the presence of a suitable catalyst . The reaction conditions often require anhydrous environments and specific temperature ranges to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: It can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.
Reduction Reactions: Reduction of this compound can lead to the formation of fluorinated hydrocarbons.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether involves its interaction with specific molecular targets and pathways. The compound’s fluorinated nature allows it to interact with various biological molecules, potentially altering their function and activity . Its stability and low reactivity make it suitable for use in environments where other compounds might degrade or react undesirably.
Vergleich Mit ähnlichen Verbindungen
1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether can be compared with other similar fluorinated ethers, such as:
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether: This compound has similar stability and reactivity but lacks the chlorine atom, making it less versatile in certain reactions.
1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether: This ether has a different fluorination pattern, affecting its physical and chemical properties.
The unique combination of fluorine and chlorine atoms in this compound provides it with distinct reactivity and stability, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
65064-83-7 |
|---|---|
Molekularformel |
C5H4ClF7O |
Molekulargewicht |
248.52 g/mol |
IUPAC-Name |
3-(2-chloro-1,1,2-trifluoroethoxy)-1,1,2,2-tetrafluoropropane |
InChI |
InChI=1S/C5H4ClF7O/c6-2(7)5(12,13)14-1-4(10,11)3(8)9/h2-3H,1H2 |
InChI-Schlüssel |
JYXLOZXNQOHWSG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)F)(F)F)OC(C(F)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B13413059.png)
![[2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid](/img/structure/B13413066.png)
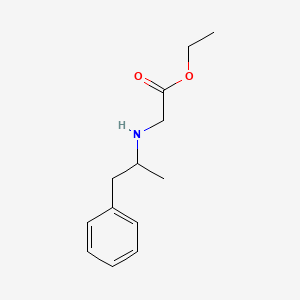
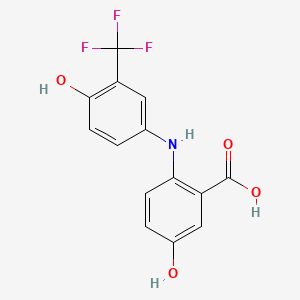
![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)
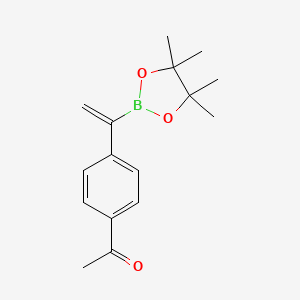
![1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride](/img/structure/B13413096.png)
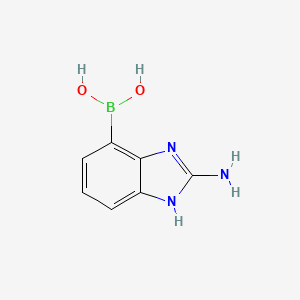

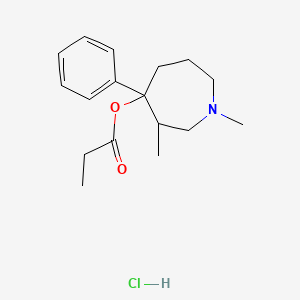
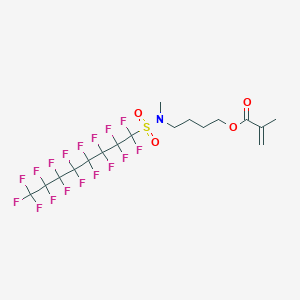
![N-[2-(4-Formylphenyl)ethyl]acetamide](/img/structure/B13413131.png)

